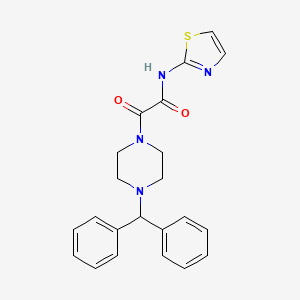

2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c27-20(24-22-23-11-16-29-22)21(28)26-14-12-25(13-15-26)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,16,19H,12-15H2,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTZKFFMYMVIJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting with the formation of the piperazine ring. One common synthetic route includes the reaction of benzhydryl chloride with piperazine to form 4-benzhydrylpiperazine. This intermediate is then reacted with thiazol-2-ylamine under appropriate conditions to introduce the thiazole moiety. The final step involves the formation of the oxoacetamide group through acylation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: : Reduction reactions can be performed on the oxo group to form hydroxyl derivatives.

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: : Thiazole-2-sulfoxide and thiazole-2-sulfone.

Reduction: : 2-(4-Benzhydrylpiperazin-1-yl)-2-hydroxy-N-(thiazol-2-yl)acetamide.

Substitution: : Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide has been studied for its potential as a pharmacological agent. Its interactions with various biological targets can be explored for drug development.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of inhibitors for enzymes such as carbonic anhydrase

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide exerts its effects involves binding to specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to a decrease in intracellular pH and affect various physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperazine and Thiazole Moieties

The piperazine ring in the target compound is substituted with a benzhydryl group, distinguishing it from analogs with simpler aryl or substituted phenyl groups. For example:

- Compound 13 (): 4-Methoxyphenyl-piperazine and p-tolyl-thiazole substituents yield a molecular weight (MW) of 422.54 g/mol and a melting point (m.p.) of 289–290°C.

- Compound 14 (): 4-Chlorophenyl-piperazine substitution increases MW to 426.96 g/mol but lowers m.p. to 282–283°C, suggesting halogenation reduces crystallinity .

The thiazole ring in the target compound is unsubstituted (N-linked to thiazol-2-yl), whereas analogs often feature aryl substitutions (e.g., 4-methoxyphenyl or 4-fluorophenyl) at the thiazole 4-position. For instance:

- Compound 5 (): Coumarin-linked thiazole exhibits a MW of 378.25 g/mol and m.p. of 206–211°C, with α-glucosidase inhibitory activity noted .

Table 1: Key Physicochemical Properties of Selected Analogs

*Estimated based on structural similarity. †Molecular weight inferred from synthesis protocols.

Biological Activity

The compound 2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of human carbonic anhydrase (hCA). This article delves into its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C27H26N6O2S

- Molecular Weight : 498.6 g/mol

- CAS Number : 1211820-43-7

The primary biological activity of this compound is its inhibition of human carbonic anhydrase. The mechanism involves binding to the enzyme's active site, disrupting its catalytic function, which is crucial for maintaining acid-base balance and facilitating physiological processes such as respiration and renal function .

Inhibition of Carbonic Anhydrase

Recent studies highlight the compound's effectiveness as a selective inhibitor of different isoforms of human carbonic anhydrase:

- hCA II and hCA VII : The compound exhibits a higher binding affinity for hCA VII compared to hCA II, suggesting potential therapeutic applications in conditions where hCA VII is implicated, such as neurological disorders .

Antibacterial Properties

Research indicates that derivatives related to thiazole compounds exhibit significant antibacterial activity:

- Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain thiazole derivatives demonstrated low minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus and Escherichia coli.

Case Studies

Q & A

Basic: What are the recommended synthetic routes for 2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves coupling a benzhydrylpiperazine derivative with a thiazole-containing acetamide precursor. Key steps include:

- Nucleophilic acyl substitution between 4-benzhydrylpiperazine and an activated oxoacetate intermediate.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .

- Catalyst optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves yield (up to 85%) compared to conventional heating (6–8 hours, 60–70% yield) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitor by TLC and confirm via HPLC-MS .

Basic: Which spectroscopic and analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is required:

- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and thiazole ring vibrations at ~1500–1550 cm⁻¹ .

- NMR spectroscopy :

- ¹H NMR : Identify benzhydryl protons (δ 5.2–5.4 ppm as a singlet) and thiazole protons (δ 7.2–7.5 ppm) .

- ¹³C NMR : Verify the oxoacetamide carbonyl at δ 165–170 ppm .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H···O interactions) to validate stereochemistry .

- Elemental analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/S values .

Advanced: How can researchers resolve contradictions in biological activity data observed across different studies?

Methodological Answer:

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized assay protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .

- Dose-response validation : Test multiple concentrations (e.g., 1–100 μM) with triplicate measurements to establish IC₅₀ reproducibility .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ values) and adjust for differences in experimental conditions (e.g., serum content in cell media) .

Advanced: What strategies are effective in optimizing the compound's pharmacokinetic properties while maintaining pharmacological activity?

Methodological Answer:

Key modifications include:

- Lipophilicity reduction : Introduce polar groups (e.g., hydroxyl or carboxyl) to the benzhydryl moiety to improve aqueous solubility without compromising target binding .

- Metabolic stability : Replace labile esters with amides or ethers to resist hepatic CYP450 degradation .

- Pro-drug approaches : Mask the thiazole nitrogen with a cleavable group (e.g., acetyl) to enhance oral bioavailability .

- In silico modeling : Use tools like SwissADME to predict logP, permeability, and P-glycoprotein substrate likelihood .

Advanced: What computational methods are suitable for predicting the compound's interaction with biological targets?

Methodological Answer:

A hierarchical workflow is recommended:

- Molecular docking : AutoDock Vina or Glide to model binding to targets like dopamine D2 receptors (docking score ≤ −9.0 kcal/mol indicates strong affinity) .

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories (RMSD ≤ 2.0 Å suggests stable interactions) .

- Free energy calculations : MM-GBSA to estimate binding energies (ΔG ≤ −40 kcal/mol correlates with in vitro activity) .

- Pharmacophore mapping : Align key features (e.g., hydrogen-bond acceptors in the thiazole ring) with target active sites .

Basic: What are the established protocols for evaluating the compound's stability under various storage conditions?

Methodological Answer:

- Accelerated stability testing : Incubate at 40°C/75% RH for 6 months; monitor degradation via HPLC (acceptance criteria: <5% impurity increase) .

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify photodegradants using LC-MS .

- Solution stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours; require ≥90% intact compound .

Advanced: How to design experiments to investigate the compound's mechanism of action in complex biological systems?

Methodological Answer:

- Transcriptomic profiling : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis-related genes) .

- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to map direct targets .

- Knockout models : CRISPR-Cas9-mediated gene deletion in candidate targets (e.g., PI3K/AKT) to confirm functional involvement .

- In vivo imaging : PET/CT with radiolabeled analogs (e.g., ¹⁸F-labeled derivative) to track biodistribution .

Advanced: What are the key considerations when developing structure-activity relationship (SAR) models for this compound class?

Methodological Answer:

- Scaffold diversification : Synthesize analogs with variations in the benzhydryl (e.g., halogen substituents) and thiazole (e.g., methyl or phenyl groups) moieties .

- 3D-QSAR : CoMFA or CoMSIA to correlate steric/electronic features with activity (q² > 0.5 indicates predictive validity) .

- Cross-activity screening : Test against off-target receptors (e.g., serotonin 5-HT2A) to assess selectivity .

- Data normalization : Express activity as Δlog(1/IC₅₀) relative to a reference compound to minimize inter-assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.